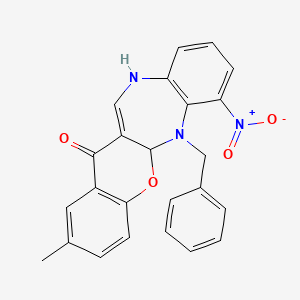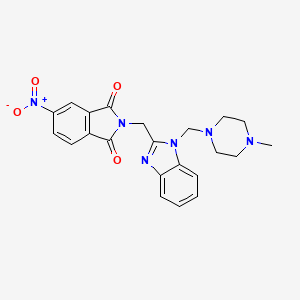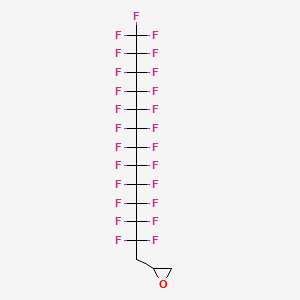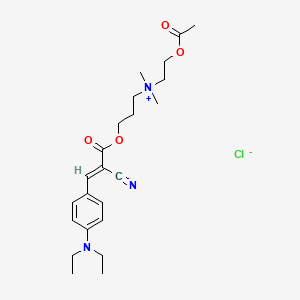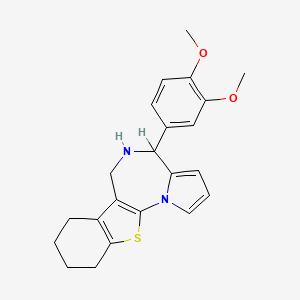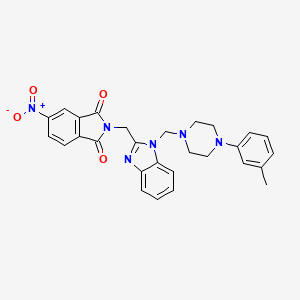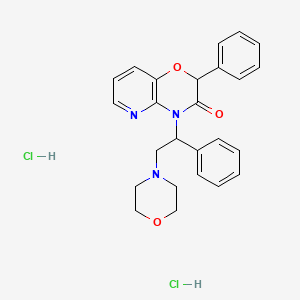
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the formation of the pyrido-oxazinone core, followed by the introduction of the morpholinyl and phenylethyl groups. Common reagents used in these reactions include:
Pyridine derivatives: To form the pyrido ring.
Oxazinone precursors: For the oxazinone ring formation.
Morpholine: To introduce the morpholinyl group.
Phenylethyl halides: For the phenylethyl group attachment.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: To accelerate the reaction.
Solvents: To dissolve reactants and control reaction temperature.
Purification techniques: Such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
“2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.
Medicine
Medically, this compound could be explored for its pharmacological properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a potential therapeutic agent for various diseases.
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be harnessed for various applications, including coatings, adhesives, and more.
Mecanismo De Acción
The mechanism of action of “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: Compounds with similar core structures but different substituents.
Morpholine-containing compounds: Molecules that include the morpholine ring.
Phenylethyl derivatives: Compounds with phenylethyl groups attached to various core structures.
Uniqueness
What sets “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” apart is its unique combination of functional groups and ring structures
Propiedades
Número CAS |
88809-80-7 |
|---|---|
Fórmula molecular |
C25H27Cl2N3O3 |
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
4-(2-morpholin-4-yl-1-phenylethyl)-2-phenylpyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C25H25N3O3.2ClH/c29-25-23(20-10-5-2-6-11-20)31-22-12-7-13-26-24(22)28(25)21(19-8-3-1-4-9-19)18-27-14-16-30-17-15-27;;/h1-13,21,23H,14-18H2;2*1H |
Clave InChI |
HSEGPLGSQZYBCX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(C2=CC=CC=C2)N3C(=O)C(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


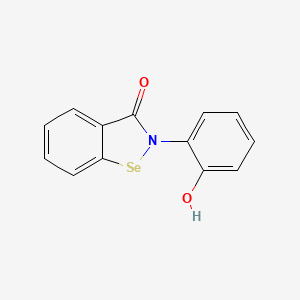

![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)



